Methyl 4,4-difluorotetrahydrofuran-2-carboxylate
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Overview
Description
Methyl 4,4-difluorotetrahydrofuran-2-carboxylate is an organic compound with the molecular formula C6H8F2O3 It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains two fluorine atoms at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,4-difluorotetrahydrofuran-2-carboxylate can be synthesized through the hydrogenation of methyl furoate. The process involves the use of nickel-silica catalysts with high nickel content and dispersion. The hydrogenation reaction is carried out under mild conditions, resulting in high conversion rates .
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves the oxidative esterification of biomass-based furfural into methyl furoate, followed by selective hydrogenation. The use of nickel-silica catalysts ensures high efficiency and clean production methods .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-difluorotetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Methyl 4,4-difluorotetrahydrofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials, including biodegradable polyesters.
Mechanism of Action
The mechanism of action of methyl 4,4-difluorotetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl tetrahydrofuran-2-carboxylate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Methyl furoate: A precursor in the synthesis of methyl 4,4-difluorotetrahydrofuran-2-carboxylate, with different structural and functional characteristics.
Uniqueness
This compound is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. These properties make it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H8F2O3 |
---|---|
Molecular Weight |
166.12 g/mol |
IUPAC Name |
methyl 4,4-difluorooxolane-2-carboxylate |
InChI |
InChI=1S/C6H8F2O3/c1-10-5(9)4-2-6(7,8)3-11-4/h4H,2-3H2,1H3 |
InChI Key |
ICOQOHNELUNGSH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CO1)(F)F |
Origin of Product |
United States |
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